![molecular formula C16H15N3O3 B14329808 methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate is a complex organic compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are often found in various natural products and synthetic analogs. The structure of this compound includes a pyridoindole core, which is a fused heterocyclic system, making it a significant pharmacophore in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate can be achieved through a manganese dioxide mediated one-pot method. This method starts with an activated alcohol and involves a series of reactions including alcohol oxidation, Pictet–Spengler cyclisation, and oxidative aromatisation . This process allows for the efficient preparation of β-carbolines, which are essential intermediates in the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. The key steps would involve the careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure the desired product is obtained with high purity.
化学反应分析
Types of Reactions
Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more oxidized β-carboline derivatives, while reduction could yield reduced forms of the compound with altered functional groups.
科学研究应用
Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including its role as a pharmacophore in drug design.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
作用机制
The mechanism of action of methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The pyridoindole core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
Tetrahydro-pyrido[3,4-b]indole: Known for its estrogen receptor modulation activity.
Pyrido[4,3-b]indole derivatives: Used as pharmaceuticals for various therapeutic applications.
Uniqueness
Methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate is unique due to its specific structural features and the presence of the β-carboline moiety. This makes it a valuable compound in medicinal chemistry and drug design, offering distinct advantages over other similar compounds in terms of its biological activity and potential therapeutic applications.
属性
分子式 |
C16H15N3O3 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC 名称 |
methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate |
InChI |
InChI=1S/C16H15N3O3/c1-9(16(21)22-2)18-15(20)13-7-11-10-5-3-4-6-12(10)19-14(11)8-17-13/h3-9,19H,1-2H3,(H,18,20)/t9-/m0/s1 |
InChI 键 |
SGPKQVKGPYNARM-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
规范 SMILES |
CC(C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


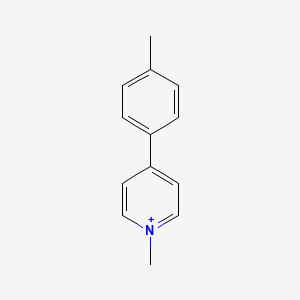
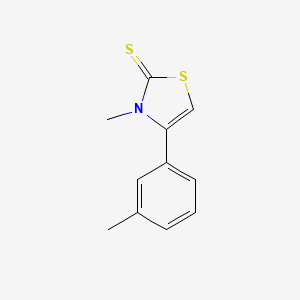
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
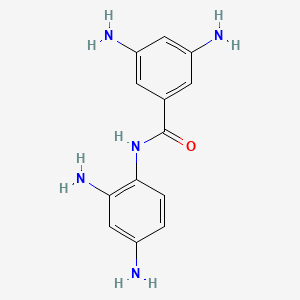
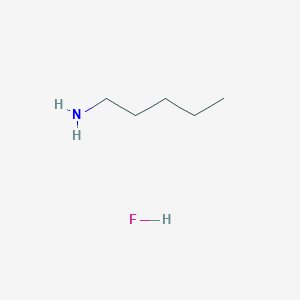
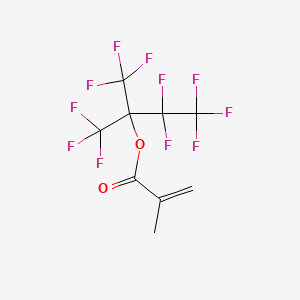
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
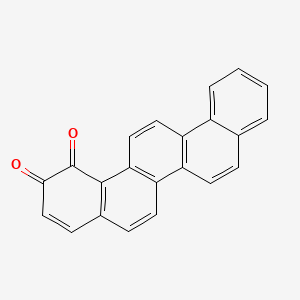
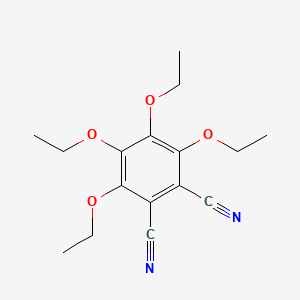
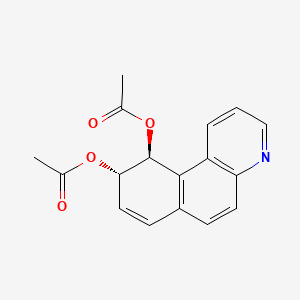

![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
